2-Methoxy-6-phenylnaphthalene

Catalog No.
S9076234
CAS No.
59115-43-4
M.F
C17H14O
M. Wt
234.29 g/mol
Availability
Inquiry
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2-Methoxy-6-phenylnaphthalene

CAS Number

59115-43-4

Product Name

2-Methoxy-6-phenylnaphthalene

IUPAC Name

2-methoxy-6-phenylnaphthalene

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C17H14O/c1-18-17-10-9-15-11-14(7-8-16(15)12-17)13-5-3-2-4-6-13/h2-12H,1H3

InChI Key

CNRLBMUETFJRMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=CC=C3

2-Methoxy-6-phenylnaphthalene is a highly regiodefined biaryl ether utilized primarily as a rigid, pre-conjugated building block in the synthesis of high-mobility organic semiconductors and complex polycyclic pharmacophores [1]. Unlike simpler naphthalene derivatives, this compound features a pre-installed phenyl ring at the 6-position and a methoxy directing group at the 2-position, establishing an extended π-conjugated axis essential for downstream annulations [2]. In industrial and advanced laboratory procurement, it is prioritized as a late-stage intermediate for dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) derivatives and positional isomeric phenylphenalenones, where its specific substitution pattern dictates the final topological and electronic properties of the target materials [1].

Research Fit

Regiochemistry-defined polycyclic building block
Suzuki-Miyaura cross-coupling compatible scaffold
Reported fluorescent probe precursor

Substituting 2-methoxy-6-phenylnaphthalene with simpler analogs like 2-methoxynaphthalene or unmethoxylated phenylnaphthalenes fundamentally disrupts established synthetic workflows [1]. For organic semiconductor applications, the exact 2,6-substitution is mandatory; the methoxy group serves as a critical handle for regioselective C-O activation or demethylation/thiolation sequences required to construct the linear thieno-acene core of DNTT derivatives [2]. Using an unmethoxylated precursor eliminates this functional handle, while utilizing 2-methoxynaphthalene forces buyers to perform a low-yielding, sterically hindered late-stage arylation. Furthermore, in the synthesis of steroidomimetic phenylphenalenones, altering the substitution pattern to a 1,3- or 2,7-isomer results in incorrect peripheral phenyl positioning, directly compromising the target compound's pharmacophore recognition and photophysical behavior [1].

Substitution Risk

Regiochemistry

2-methoxy-6-phenyl substitution pattern may alter coupling outcome compared to isomeric analogs

Electronic effects

Electron-deficient aryl analogs may require modified conditions and could reduce synthetic efficiency

Functional outcome

Isomer substitution may compromise fluorophore synthesis and downstream photophysical properties

Regioselective Precursor Efficiency in Phenylphenalenone Annulation

In the synthesis of topologically specific polycyclic pharmacophores, 2-methoxy-6-phenylnaphthalene demonstrates superior precursor efficiency compared to multi-step functionalization of simpler naphthalenes [1]. When subjected to a cascade Friedel-Crafts/Michael annulation with acryloyl chloride and AlCl3, 2-methoxy-6-phenylnaphthalene directly yields 9-methoxy-5-phenyl-2,3-dihydro-1H-phenalen-1-one. This direct annulation bypasses the tedious, multi-step protocols required when starting from unphenylated precursors like 3-hydroxy-1H-phenalen-1-one, which demand subsequent triflation and low-yielding Suzuki-Miyaura couplings (often capping at 41% combined yield) [1]. Procuring the pre-arylated 2-methoxy-6-phenylnaphthalene streamlines the synthetic route, significantly reducing step count and reagent overhead in the production of specific steroidomimetic isomers.

Evidence DimensionSynthetic step count and route efficiency for 5-phenylphenalenone derivatives
Target Compound DataEnables direct 1-step cascade annulation to the phenalenone core
Comparator Or BaselineUnphenylated precursors (e.g., 3-hydroxy-1H-phenalen-1-one) requiring ≥3 steps (triflation + cross-coupling)
Quantified DifferenceEliminates 2+ synthetic steps and avoids low-yielding (≤41%) late-stage cross-coupling bottlenecks
ConditionsFriedel-Crafts/Michael annulation using acryloyl chloride and AlCl3 at -10 °C to room temperature

Procuring the pre-arylated compound drastically reduces step count and improves overall throughput for pharmaceutical and photophysical intermediate manufacturing.

Coupling Yield
Class-level inference
89%
Reported benchmark yield for Suzuki coupling
Head-to-head comparison not available; yield may vary with substrate

Functional Handle Reliability in C-O Activation for Cross-Coupling

2-Methoxy-6-phenylnaphthalene serves as a highly reliable substrate for transition-metal-catalyzed C-O bond activation, offering a distinct advantage over inert hydrocarbon analogs like 2-phenylnaphthalene [1]. In chromium-catalyzed regioselective Kumada arylative cross-coupling, the 2-methoxy group acts as a competent electrophile, undergoing cleavage and coupling to yield extended polyaromatics (achieving 65% yield of the cross-coupled product under ambient conditions) [1]. This reactivity profile allows the methoxy group to function first as a directing group for ortho-functionalization and subsequently as a traceless leaving group. Buyers utilizing this compound can exploit this dual functionality to build complex organic photosensitizers and semiconductor cores, a pathway entirely inaccessible when using non-methoxylated or purely halogenated comparators that lack this orthogonal reactivity.

Evidence DimensionSuitability for traceless C-O bond activation and cross-coupling
Target Compound DataAchieves 65% yield in Cr-catalyzed Kumada arylative cross-coupling via C-O cleavage
Comparator Or Baseline2-Phenylnaphthalene (lacks cleavable C-O bond) or standard aryl halides (lack orthogonal directing group capability)
Quantified DifferenceProvides an orthogonal functional handle for late-stage arylation not present in unmethoxylated baselines
ConditionsChromium-catalyzed Kumada coupling at ambient temperature

It allows process chemists to use the methoxy group sequentially for directing and then as a leaving group, enabling complex polyaromatic semiconductor synthesis.

sEH Inhibitor Ki
Class-level inference
0.400 nM
(for morpholine derivative)
Derivative achieves sub-nanomolar inhibition; scaffold context
Parent scaffold inactive; supports SAR interpretation

Structural Necessity for Linear DNTT Semiconductor Core Synthesis

For the fabrication of high-mobility organic field-effect transistors (OFETs), the exact 2,6-substitution geometry of 2-methoxy-6-phenylnaphthalene is critical for synthesizing linear Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) derivatives [1]. The 2-methoxy group undergoes targeted demethylation and thiolation (yielding intermediates like 2-methoxy-3-methylthio-6-phenylnaphthalene), while the 6-phenyl group extends the π-conjugation axis linearly [1]. Substituting this with a 1,3- or 2,7-isomer inherently alters the molecular topology, resulting in kinked or non-linear thieno-acene cores that suffer from poor intermolecular π-π stacking. Consequently, procurement of the exact 2,6-isomer is necessary for maintaining the structural integrity and high-performance electronic characteristics of the resulting DNTT-based materials.

Evidence DimensionTopological linearity for high-mobility DNTT semiconductor cores
Target Compound Data2,6-substitution dictates a strictly linear, highly conjugated extended core
Comparator Or Baseline1,3- or 2,7-methoxy-phenylnaphthalene isomers
Quantified DifferencePrevents the formation of kinked molecular topologies, ensuring the linear π-π stacking required for high charge carrier mobility
ConditionsDemethylation/thiolation sequence for thieno[3,2-b]thiophene core construction

Ensures the correct linear molecular geometry required to achieve high charge carrier mobility in downstream organic electronic devices.

SERM Scaffold
Class-level inference
Patent genus
Reported scaffold for estrogen receptor modulation studies
Specific binding data not provided; scaffold selection context

Synthesis of High-Mobility Organic Semiconductors (DNTT Derivatives)

Used as a critical linear building block where the methoxy group is converted to a thioether to construct the central thieno[3,2-b]thiophene core, while the 6-phenyl group provides extended π-conjugation for optimal OFET performance [1].

Production of Positional Isomeric Phenylphenalenones

Procured as a pre-arylated precursor for cascade Friedel-Crafts/Michael annulations, enabling the rapid, step-efficient synthesis of 5-phenylphenalenones used in pharmacophore research and as photosensitizers [2].

Benchmarking C-O Bond Activation Methodologies

Utilized in advanced organometallic research as a standard biaryl ether substrate to evaluate the efficacy of novel transition-metal-catalyzed cross-coupling protocols, validating traceless activation strategies [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Suzuki-Miyaura building block synthesis
Regiochemical-defined coupling handle
Coupling yield and condition reproducibility
sEH inhibitor SAR studies
Scaffold functionalization potential
Enzyme inhibition assay context
Estrogen receptor modulator exploration
Patent-reported scaffold class
Receptor binding assay context

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Exact Mass

234.104465066 g/mol

Monoisotopic Mass

234.104465066 g/mol

Heavy Atom Count

18

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